Dimethyl 4-(2-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethoxyphenyl, propan-2-yl, and dimethyl groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
In industrial production, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and reproducibility. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The ethoxyphenyl and propan-2-yl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Halogenation, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker, which can affect cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cardiovascular diseases, given its structural similarity to other dihydropyridine-based drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate the influx of calcium ions into cells, thereby influencing various physiological processes. The pathways involved include the regulation of vascular smooth muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and applications
Properties
Molecular Formula |
C20H25NO5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
dimethyl 4-(2-ethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO5/c1-6-26-17-10-8-7-9-14(17)18-15(19(22)24-4)11-21(13(2)3)12-16(18)20(23)25-5/h7-13,18H,6H2,1-5H3 |
InChI Key |
FPIKSTVJRAYGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C(C)C)C(=O)OC |
Origin of Product |
United States |
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